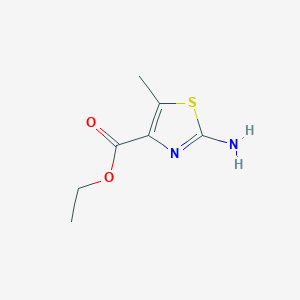

Ethyl 2-amino-5-methylthiazole-4-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGUPAFUVGHOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ethyl 2-amino-5-methylthiazole-4-carboxylate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-amino-5-methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a core thiazole ring substituted with amino and carboxylate groups.[1] Its molecular formula is C₇H₁₀N₂O₂S, and it has a molecular weight of approximately 186.23 g/mol .[1][2] This compound serves as a crucial building block in organic synthesis, particularly for the development of medicinally and biologically significant molecules.[3] Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown potential as antileukemic and antimicrobial agents.[3][4] Given its importance, a definitive structural elucidation is paramount for its application in research and drug development.

This guide details the synthesis and comprehensive structure elucidation of this compound using modern spectroscopic techniques.

Synthesis of this compound

The compound is commonly prepared via a one-pot synthesis reaction, which is efficient and simplifies the work-up process compared to traditional two-step methods.[3][5] The synthesis involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) to form an intermediate, which is then reacted with thiourea to yield the final product.[3]

Caption: One-pot synthesis pathway for this compound.

Experimental Protocol: One-Pot Synthesis [3]

-

Bromination: To a mixture of ethyl acetoacetate (0.05 mol) in 50.0 mL of water and 20.0 mL of THF at a temperature below 0°C, add N-bromosuccinimide (NBS) (0.06 mol).

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material using thin-layer chromatography (TLC).

-

Cyclization: Add thiourea (0.05 mol) to the mixture and heat it to 80°C for 2 hours.

-

Work-up: After cooling the mixture to room temperature, filter it to remove any insoluble substances. Add ammonia water (NH₃·H₂O) to the filtrate to basify it.

-

Isolation: The resulting yellow floccules are stirred for 10 minutes and then collected by filtration.

-

Purification: Wash the collected solid with water and recrystallize it from ethyl acetate to yield the pure product.

Structure Elucidation Workflow

The definitive structure of the synthesized compound is established through a combination of spectroscopic methods. Each technique provides unique information about the molecular framework, functional groups, and atomic connectivity, collectively confirming the identity of this compound.

Caption: Workflow for the structure elucidation of this compound.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The spectrum of this compound, typically recorded in CDCl₃, shows distinct signals corresponding to each unique proton group.[3] The amino (NH₂) protons often appear as a broad singlet.[1]

Table 1: ¹H NMR Spectral Data [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.19 | Triplet (t) | 3H | -OCH₂CH ₃ |

| 2.36 | Singlet (s) | 3H | thiazole-4-CH ₃ |

| 4.13 | Quartet (q) | 2H | -OCH ₂CH₃ |

| 7.69 | Singlet (s) | 2H | thiazole-2-NH ₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in the molecule. The spectrum provides evidence for the ethyl ester, the methyl group, and the carbon atoms of the thiazole ring.

Table 2: ¹³C NMR Spectral Data [3]

| Chemical Shift (δ) ppm | Assignment |

| 14.32 | thiazole-4-C H₃ |

| 17.12 | -OCH₂C H₃ |

| 59.72 | -OC H₂CH₃ |

| 107.34 | thiazole-5-C |

| 159.34 | thiazole-4-C |

| 161.95 | C =O (ester) |

| 170.21 | thiazole-2-C |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺) is typically observed.

Table 3: Mass Spectrometry Data

| m/z | Ion | Source |

| 187 | [M+H]⁺ | [3] |

| 186 | [M]⁺ | [2] |

| 141 | Fragment | [2] |

| 114 | Fragment | [2] |

The observed protonated molecular ion at m/z 187 is consistent with the calculated molecular weight of 186.23 g/mol for the molecular formula C₇H₁₀N₂O₂S.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, and vibrations associated with the thiazole ring.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3250 | N-H | Amine stretch |

| 3000-2850 | C-H | sp³ stretch |

| ~1700 | C=O | Ester stretch |

| ~1620 | C=N | Thiazole ring stretch |

| ~1550 | N-H | Amine bend |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the purified compound, which is compared against the calculated theoretical values to confirm the molecular formula.

Table 5: Elemental Analysis Data [3]

| Element | Calculated (%) | Found (%) |

| C | 45.15 | 45.29 |

| H | 5.41 | 5.49 |

| N | 15.04 | 15.15 |

The strong correlation between the found and calculated percentages provides definitive confirmation of the compound's elemental composition and molecular formula.[3]

Conclusion

The collective data from ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis provides unambiguous evidence for the structure of this compound. The synthesis protocol described is efficient, and the analytical workflow is robust for confirming the identity and purity of the final product. This comprehensive structural characterization is essential for its reliable use in medicinal chemistry and further synthetic applications.

References

- 1. Buy this compound | 72054-60-5 [smolecule.com]

- 2. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

physical and chemical properties of ethyl 2-amino-5-methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological significance of ethyl 2-amino-5-methylthiazole-4-carboxylate. This thiazole derivative is a key building block in organic synthesis, particularly for the development of medicinally important compounds.

Core Physical and Chemical Properties

This compound is a stable, white to pale cream crystalline powder.[1][2][3] Its structural characteristics, including the presence of an amino group and an ethyl carboxylate moiety on a thiazole ring, contribute to its unique reactivity and biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O₂S | [1] |

| Molecular Weight | 186.23 g/mol | [1][4] |

| Melting Point | 171.0-180.0 °C | [1][2] |

| Boiling Point (Predicted) | 313.1 ± 22.0 °C | [1] |

| Appearance | White to pale cream powder | [1][2][3] |

| Assay (Purity) | ≥96.0% (GC) | [2] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.19 (t, 3H), 2.36 (s, 3H), 4.13 (q, 2H), 7.69 (s, 2H) | [5] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 14.32, 17.12, 59.72, 107.34, 159.34, 161.95, 170.21 | [5] |

| Mass Spectrum (m/z) | 187 (M+H)⁺ | [5] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the one-pot synthesis being a particularly efficient approach.[5]

One-Pot Synthesis Protocol

This method involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) followed by cyclization with thiourea in a single reaction vessel, which simplifies the procedure and improves the overall yield compared to traditional two-step methods.[5]

Materials:

-

Ethyl acetoacetate

-

N-bromosuccinimide (NBS)

-

Thiourea

-

Water

-

Tetrahydrofuran (THF)

-

Ammonia solution (NH₃·H₂O)

-

Ethyl acetate (for recrystallization)

Procedure:

-

A mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.[5]

-

NBS (0.06 mol) is added to the mixture.[5]

-

The reaction mixture is stirred at room temperature for 2 hours. The completion of this step can be monitored by thin-layer chromatography (TLC).[5]

-

Thiourea (0.05 mol) is then added to the reaction mixture.[5]

-

The mixture is heated to 80°C for 2 hours.[5]

-

After cooling to room temperature, the mixture is filtered to remove any insoluble substances.[5]

-

Ammonia solution (8.0 mL) is added to the filtrate, resulting in the formation of yellow floccules.[5]

-

The mixture is stirred at room temperature for 10 minutes and then filtered.[5]

-

The filter cake is washed with water (3 x 100 mL) and recrystallized from ethyl acetate to yield the final product.[5]

Caption: One-pot synthesis workflow for this compound.

Chemical Reactivity and Derivatives

The bifunctional nature of this compound, with its amino and carboxylate groups, makes it a versatile intermediate in organic synthesis.[1] It can undergo various chemical reactions to produce a wide range of derivatives.

Key reactions include:

-

Schiff Base Formation: The amino group can react with aldehydes or ketones to form Schiff bases, which are important in medicinal chemistry.[1]

-

Acylation: The amino group can be acylated to introduce various functional groups.

-

Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.[1]

Caption: Key chemical reactions of this compound.

Biological and Medicinal Significance

This compound and its derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities.[1] Research has demonstrated their potential as antimicrobial and anticancer agents.[1][6] The 2-aminothiazole scaffold is a crucial pharmacophore in many biologically active compounds.

The derivatives of this compound have shown promising results in several areas:

-

Antimicrobial Activity: Various synthesized derivatives have displayed notable antibacterial and antifungal properties.[1][6] Some have shown significant activity against Gram-positive bacteria.[6]

-

Anticancer Activity: Certain derivatives have exhibited a broad spectrum of anticancer activity against numerous human tumor cell lines.[1][5][6]

-

Drug Development Intermediate: It serves as a key intermediate in the synthesis of pharmaceuticals, including agents for treating allergies, hypertension, inflammation, and HIV infections.[5]

Caption: Biological activities and applications of the core compound and its derivatives.

References

- 1. Buy this compound | 72054-60-5 [smolecule.com]

- 2. Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. daneshyari.com [daneshyari.com]

ethyl 2-amino-5-methylthiazole-4-carboxylate CAS 7210-76-6 properties

CAS Number: 7210-76-6

An In-depth Profile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-amino-5-methylthiazole-4-carboxylate, a key heterocyclic building block in medicinal and agricultural chemistry. This document consolidates essential physicochemical properties, spectroscopic data, detailed experimental protocols, and safety information to support its application in research and development.

Physicochemical Properties

This compound is a white to off-white or pale cream crystalline powder. Its core structure, featuring a substituted thiazole ring, makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂O₂S | |

| Molecular Weight | 186.23 g/mol | |

| IUPAC Name | ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |

| Melting Point | 176-180 °C | |

| Boiling Point | 313.1 ± 22.0 °C (Predicted) | |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Insoluble in water | |

| Appearance | White to off-white crystalline powder |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 7210-76-6 | |

| PubChem CID | 343747 | |

| MDL Number | MFCD00123414 | |

| SMILES | CCOC(=O)c1sc(N)nc1C | |

| InChIKey | WZHUPCREDVWLKC-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the compound's structure and purity. The following data has been reported:

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectra are available for this compound.

-

Mass Spectrometry (MS): GC-MS and MS/MS data have been documented, with a prominent peak observed at m/z 186, corresponding to the molecular ion.

-

Infrared (IR) Spectroscopy: IR spectral data is available and can be used to identify the key functional groups present in the molecule.

Experimental Protocols

The synthesis of this compound is well-established. Below are detailed methodologies for its preparation.

Synthesis via Hantzsch Thiazole Synthesis

This common method involves the reaction of an α-haloketone with a thioamide. A specific protocol is the reaction of ethyl 2-chloro-3-oxobutanoate with thiourea.

Protocol:

-

Dissolve ethyl 2-chloro-3-oxobutanoate (1 eq.) in ethanol (approx. 5 mL per gram of starting material).

-

Add thiourea (1.1 eq.) to the solution at room temperature (25 °C).

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Monitor the reaction to completion using thin-layer chromatography (TLC).

-

Upon completion, slowly cool the mixture to room temperature while stirring to induce precipitation.

-

Collect the resulting white solid product by filtration using a Büchner funnel.

-

Dry the collected solid under vacuum to yield the final product, ethyl 2-amino-4-methylthiazole-5-carboxylate.

One-Pot Synthesis from Ethyl Acetoacetate

A more streamlined, one-pot synthesis has been developed, offering higher efficiency.

Protocol:

-

Prepare a mixture of ethyl acetoacetate (1 eq.) in a solvent system of water and tetrahydrofuran (THF).

-

Cool the mixture to below 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.2 eq.) portion-wise to the cooled mixture.

-

Allow the reaction to stir at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.

-

Once the first step is complete, add thiourea (1 eq.) to the reaction mixture.

-

Heat the mixture to 80 °C for 2 hours.

-

After cooling to room temperature, filter the mixture to remove any insoluble substances.

-

To the filtrate, add aqueous ammonia (NH₃·H₂O) to precipitate the product.

-

Stir the resulting suspension at room temperature for 10 minutes.

-

Collect the yellow flocculent precipitate by filtration.

-

Wash the filter cake thoroughly with water and recrystallize from ethyl acetate to obtain the pure product.

Caption: One-Pot Synthesis Workflow.

Biological Activity and Applications

This compound is a versatile precursor for the synthesis of compounds with a wide array of biological activities. Its derivatives have been investigated for various therapeutic applications.

-

Antimicrobial Agents: The thiazole nucleus is a core component of many antimicrobial drugs. Derivatives of this compound have shown potential as antibacterial and antifungal agents. For instance, Schiff bases synthesized from this molecule have demonstrated significant antibacterial and antifungal properties.

-

Anticancer Research: This compound serves as a scaffold for the development of novel anticancer agents. Studies have shown that its derivatives can exhibit cytotoxic effects against various cancer cell lines. It is a key intermediate in the synthesis of some kinase inhibitors and other antineoplastic compounds.

-

Anti-inflammatory and Other Activities: The 2-aminothiazole moiety is present in various compounds with anti-inflammatory, antihypertensive, and antiallergic properties. This makes the title compound a valuable starting material for exploring new therapies in these areas.

-

Agrochemicals: Beyond pharmaceuticals, it is used in the development of agrochemicals, including fungicides and herbicides, to protect crops and enhance agricultural productivity.

As this compound is primarily a synthetic intermediate, it is not directly involved in biological signaling pathways. Instead, it provides the structural foundation for more complex molecules that are designed to interact with specific biological targets such as enzymes or receptors.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound.

Table 3: Hazard Information

| Hazard Category | GHS Classification |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Avoid formation of dust and aerosols.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

-

Store in a tightly closed container in a cool, dry place.

The Biological Versatility of Ethyl 2-amino-5-methylthiazole-4-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among these, ethyl 2-amino-5-methylthiazole-4-carboxylate stands out as a critical starting material and a pharmacophore of significant interest. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogues, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to facilitate further research and drug development endeavors.

Anticancer Activity: A Promising Scaffold for Novel Therapeutics

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The versatility of the thiazole ring allows for structural modifications that can be fine-tuned to enhance potency and selectivity.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolo[4,5-d]pyrimidine derivative 88 (R¹ = Cl, Ar = 4-BrC₆H₄) | HS 578T (Breast) | 0.8 | [1] |

| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |

| Thiazole derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [2] |

| Thiazole derivative 5 | A549 (Lung) | 0.452 | [3] |

| Arylidene-hydrazinyl-thiazole 4m | BxPC-3 (Pancreatic) | 1.69 | [4] |

| Arylidene-hydrazinyl-thiazole 4m | MOLT-4 (Leukemia) | 2.2 | [4] |

| Arylidene-hydrazinyl-thiazole 4m | MCF-7 (Breast) | 1.85 | [4] |

| Thiazole derivative 8j | HeLa (Cervical) | 8.60 | [5] |

| Thiazole derivative 8j | SiHa (Cervical) | 7.90 | [5] |

| Thiazole derivative 8m | HepG2 (Liver) | 5.15 | [5] |

| Thiazolo[4,5-d]pyrimidine-2(3H)-thione 3d | C32 (Melanoma) | 24.4 | [6] |

| Thiazolo[4,5-d]pyrimidine-2(3H)-thione 3d | A375 (Melanoma) | 28.3 | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]

-

Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are serially diluted in the culture medium and added to the cells. A vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin) are included.[7] The final DMSO concentration should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[7]

-

Incubation: The treated cells are incubated for a specified period, commonly 48 or 72 hours.

-

MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals formed by viable cells.[7]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[7]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Putative Anticancer Mechanisms of Action

Several derivatives of this compound have been investigated for their mechanism of action, with enzyme inhibition being a prominent theme. For instance, certain thiazolo[4,5-d]pyrimidine derivatives have shown inhibitory activity against dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and a well-established target for anticancer drugs.[1] Others have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-aminothiazole core is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have demonstrated significant activity against a variety of bacterial and fungal strains, including multidrug-resistant isolates.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Schiff base 2a | Staphylococcus epidermidis (Gram-positive) | 250 | [8] |

| Schiff base 2b | Pseudomonas aeruginosa (Gram-negative) | 375 | [8] |

| Schiff base 2d | Staphylococcus aureus (Gram-positive) | 250 | [8] |

| Schiff base 2g | Escherichia coli (Gram-negative) | 375 | [8] |

| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | Staphylococcus aureus | 4-16 | [1] |

| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | Staphylococcus epidermidis | 4-16 | [1] |

| 2-phenylacetamido-thiazole derivative 16 | Escherichia coli | 1.56-6.25 | [9] |

| 2-phenylacetamido-thiazole derivative 16 | Pseudomonas aeruginosa | 1.56-6.25 | [9] |

| 2-phenylacetamido-thiazole derivative 16 | Bacillus subtilis | 1.56-6.25 | [9] |

| 2-phenylacetamido-thiazole derivative 16 | Staphylococcus aureus | 1.56-6.25 | [9] |

| 4',5-bisthiazole derivative 37 | Mycobacterium smegmatis | 30.38 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Certain derivatives of this compound have shown promising anti-inflammatory properties in preclinical models.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of a benzothiazole derivative in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

| Compound ID | Dose (mg/kg) | Inhibition of Edema (%) at 3h | Reference |

| Benzothiazole derivative 17c | 20 | 80 | [10] |

| Benzothiazole derivative 17i | 20 | 78 | [10] |

| Diclofenac Sodium (Standard) | 20 | 82 | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Methodology:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compound is administered to the animals, typically orally or intraperitoneally, at a specific time before the induction of inflammation.[11]

-

Induction of Edema: A sub-plantar injection of a phlogistic agent, such as carrageenan (typically a 1% solution), is administered into the right hind paw of the rats.[11][12]

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer or calipers.[11]

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle and carrageenan).

Putative Anti-inflammatory Mechanisms of Action

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

Synthesis of this compound

The synthesis of the core scaffold is a critical first step in the development of its derivatives. One common and efficient method is a one-pot synthesis from readily available starting materials.

Experimental Protocol: One-Pot Synthesis

Methodology:

-

To a mixture of ethyl acetoacetate in water and tetrahydrofuran (THF) below 0°C, N-bromosuccinimide (NBS) is added.[13]

-

The reaction mixture is stirred at room temperature for 2 hours.[13]

-

Thiourea is then added, and the mixture is heated to 80°C for 2 hours.[13]

-

After cooling, the product is isolated and purified.

This method offers a more straightforward and higher-yielding alternative to traditional two-step syntheses.[13]

Conclusion

This compound and its derivatives represent a highly versatile and promising scaffold in drug discovery. The extensive body of research highlights their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The ability to readily modify the core structure allows for the generation of large libraries of compounds for screening and optimization. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel therapeutics based on this privileged heterocyclic motif. Further exploration of the mechanisms of action and structure-activity relationships will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. tandfonline.com [tandfonline.com]

Probing the Biological Activity of Ethyl 2-amino-5-methylthiazole-4-carboxylate: A Technical Overview of its Core Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the core mechanism of action of ethyl 2-amino-5-methylthiazole-4-carboxylate, a key heterocyclic compound that serves as a foundational scaffold in the development of various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the compound's biological effects, putative molecular targets, and the experimental methodologies used to elucidate its activity. While much of the detailed mechanistic work has been conducted on its derivatives, this guide infers the core activities of the parent compound, providing a crucial resource for future research and development.

Introduction

This compound is a versatile 2-aminothiazole derivative that has garnered significant attention in medicinal chemistry due to its prominent role as a precursor for compounds with demonstrated antimicrobial and anticancer properties. Understanding the fundamental mechanism of action of this core structure is paramount for the rational design and optimization of novel therapeutics with enhanced efficacy and selectivity. This whitepaper synthesizes the available scientific literature to present a comprehensive overview of its biological activities and the molecular pathways it likely modulates.

Antimicrobial Mechanism of Action

The 2-aminothiazole scaffold, a central feature of this compound, is associated with broad-spectrum antimicrobial activity. The proposed mechanisms of action for derivatives of this core structure are multifaceted and primarily involve the inhibition of essential microbial enzymes.

Inhibition of Bacterial Enzymes

Molecular docking studies on 2-aminothiazole derivatives suggest that they may exert their antibacterial effects through the inhibition of enzymes crucial for bacterial cell wall synthesis and DNA replication.[1]

-

MurB Inhibition: One of the putative targets is UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] Inhibition of MurB disrupts cell wall integrity, leading to bacterial cell death.

-

DNA Gyrase Inhibition: Another potential target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2] By inhibiting this enzyme, 2-aminothiazole derivatives can block DNA synthesis and induce bacterial cell death.

Inhibition of Fungal Enzymes

The antifungal activity of 2-aminothiazole derivatives is often attributed to the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, ultimately leading to fungal cell death.

Anticancer Mechanism of Action

The anticancer properties of the 2-aminothiazole scaffold are a significant area of research, with numerous derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action is complex, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Induction of Apoptosis

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[3][5] This is achieved through the modulation of key regulatory proteins in the apoptotic cascade.

-

Modulation of Bcl-2 Family Proteins: Studies have shown that these compounds can alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, they can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3][6] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane.

-

Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Derivatives of this compound have been shown to activate initiator caspases like caspase-9 and executioner caspases such as caspase-3 and caspase-8.[7]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[3] Cleavage of PARP is a hallmark of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, 2-aminothiazole derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints, preventing the cells from proceeding to mitosis. Flow cytometry analyses have revealed that these compounds can cause cell cycle arrest in the G0/G1 or G2/M phases.[3]

Inhibition of Kinase Signaling Pathways

Several derivatives of the 2-aminothiazole core have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.

-

EGFR and HER-2 Inhibition: Some derivatives have been designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are key drivers in the proliferation of certain cancers.[8]

-

Other Kinase Targets: The 2-aminothiazole scaffold is considered a "privileged structure" in kinase inhibitor design and has been utilized to target other kinases such as Src/Abl and BRAF kinase.[9]

Inhibition of Metabolic Enzymes

Targeting cancer cell metabolism is an emerging therapeutic strategy. Derivatives of 2-aminothiazole have been investigated as inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme crucial for anaerobic glycolysis, a pathway often upregulated in cancer cells.[10]

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives of this compound. It is important to note that these data are for derivatives and not the parent compound itself.

Table 1: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound Type | Target Organism | Assay | Endpoint | Result | Reference |

| Functionally substituted 2-aminothiazoles | En. cloacae | Microdilution | MIC | Potent activity | [1] |

| Functionally substituted 2-aminothiazoles | T. viride | Microdilution | MIC | Potent activity | [1] |

| Thiazole-based Chalcones | B. cereus | Microdilution | MIC | 6.5-28.4 µmol x 10-2/mL | [2] |

| Thiazole-based Chalcones | MRSA, P. aeruginosa, E. coli | Microdilution | MIC | 0.65-11.00 µmol/mL x 10-2 | [2] |

Table 2: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Derivative Type | Cell Line | Assay | Endpoint | Result (IC50) | Reference |

| Pyrano[3,2-c]quinoline derivatives | HT-29 (Colon) | MTT | IC50 | 23 nM | [8] |

| Pyrano[3,2-c]quinoline derivatives | MCF-7 (Breast) | MTT | IC50 | 28 nM | [8] |

| Thiazole-based hLDHA inhibitors | HeLa, SiHa (Cervical) | MTT | IC50 | 1.65–8.60 μM | [10] |

| Thiazole-based hLDHA inhibitors | HepG2 (Liver) | MTT | IC50 | 5.15 and 7.90 μM | [10] |

| 2-Arylamino-4-(3'-indolyl)thiazoles | MCF-7 (Breast) | MTT | IC50 | 1.86 μM | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments cited in the literature for the evaluation of 2-aminothiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[11]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle control and positive control wells. Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum suspension.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.[3]

-

Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

-

Cell Treatment: Treat cells with the test compound.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed apoptotic pathway induced by 2-aminothiazole derivatives.

Caption: Sites of cell cycle arrest induced by 2-aminothiazole derivatives.

Caption: A generalized workflow for the anticancer evaluation of novel compounds.

Conclusion

This compound represents a critical scaffold in the discovery of new antimicrobial and anticancer agents. While the precise molecular targets of the parent compound require further dedicated investigation, the extensive research on its derivatives provides a strong foundation for understanding its core mechanism of action. The primary modes of action appear to be the inhibition of essential microbial enzymes and the induction of apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways. The experimental protocols and data presented in this guide offer a valuable resource for the continued exploration and development of therapeutic agents based on this versatile chemical entity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. woah.org [woah.org]

Spectroscopic Data of Ethyl 2-amino-5-methylthiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-amino-5-methylthiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of a complete, verified dataset for the 5-methyl isomer, this guide presents the available mass spectrometry data for the target molecule, alongside nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for the closely related and structurally similar isomer, ethyl 2-amino-4-methylthiazole-4-carboxylate, for reference and comparative analysis.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₇H₁₀N₂O₂S Molecular Weight: 186.23 g/mol CAS Number: 72054-60-5

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound and its 4-methyl isomer.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The protonated molecule is observed, which is a common ionization pattern for this class of compounds.

| Parameter | Value | Source |

| Molecular Ion [M+H]⁺ (m/z) | 187 | [1] |

| GC-MS (m/z of major peaks for 4-methyl isomer) | 186, 141, 114 | [2] |

| MS-MS (Precursor m/z for 4-methyl isomer) | 187.0536 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Reference: Ethyl 2-amino-4-methylthiazole-5-carboxylate)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

¹³C NMR Data (Reference: Ethyl 2-amino-4-methylthiazole-5-carboxylate)

| Chemical Shift (δ ppm) | Assignment |

| Data not available | Data not available |

Note: While the overall structure is similar, the position of the methyl group will influence the chemical shifts of the aromatic protons and carbons, as well as the adjacent quaternary carbons. The data for the 4-methyl isomer should therefore be used as an estimation only.

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for this compound is not available. However, based on its functional groups, the following characteristic absorption bands are expected. The data presented here is a composite of expected values and data from structurally related compounds.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (amino group) |

| 3100 - 3000 | Medium | C-H stretch (aromatic/vinylic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ester) |

| ~1620 | Strong | N-H bend (amino group) |

| ~1580 | Medium | C=N stretch (thiazole ring) |

| ~1540 | Medium | C=C stretch (thiazole ring) |

| 1250 - 1000 | Strong | C-O stretch (ester) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker AM-400 (400 MHz), using a deuterated solvent like DMSO-d₆ or CDCl₃.[1]

Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: ~200-250 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrophotometer, such as a Nicolet FI-IR 360, with the sample prepared as a KBr pellet or a thin film.[1]

KBr Pellet Method:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques. For this type of molecule, Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization are common. An instrument such as an HP5988A may be used.[1]

Sample Preparation for ESI-MS:

-

Dissolve a small amount of the sample (sub-milligram) in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

-

The solution is then directly infused into the mass spectrometer's ion source.

GC-MS Protocol:

-

Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph, which separates the components of the sample.

-

The separated components then enter the mass spectrometer, where they are ionized (typically by a 70 eV electron beam in EI mode) and the mass-to-charge ratio of the resulting fragments is detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Technical Guide: Solubility Profile of Ethyl 2-Amino-5-Methylthiazole-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility data for ethyl 2-amino-5-methylthiazole-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research. Due to a lack of extensive quantitative data in publicly available literature, this document presents the existing qualitative information and outlines a detailed, standard experimental protocol for determining the solubility of this compound with high accuracy.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a thiazole ring, an amino group, and an ethyl carboxylate moiety, makes it a versatile building block for the synthesis of various biologically active molecules. Understanding the solubility of this compound in different solvents is crucial for its synthesis, purification, formulation, and for conducting biological assays.

Quantitative Solubility Data

Currently, detailed quantitative solubility data for this compound across a range of solvents and temperatures is limited in peer-reviewed literature. The most specific information available comes from commercial suppliers, which provides a general indication of its solubility in common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Reported Solubility |

| Dimethylformamide (DMF) | 20 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |

| Ethanol | 20 mg/mL |

This data should be considered as an approximation and may vary depending on the specific experimental conditions.

Recommended Experimental Protocol for Solubility Determination

For researchers requiring precise and comprehensive solubility data, the following experimental protocol, adapted from the isothermal saturation method commonly used for thiazole derivatives, is recommended. This method is robust and allows for the accurate determination of equilibrium solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker or water bath with temperature control (e.g., ±0.1 °C)

-

Vials with airtight seals

-

Analytical balance (±0.0001 g)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

Experimental Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium between the solid and liquid phases is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. The filtration step is critical to remove any suspended solid particles. Dilute the filtered sample to a known volume with the appropriate solvent.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Data Calculation: The solubility (S) in mg/mL can be calculated using the following formula:

S (mg/mL) = (C × V × DF) / V_initial

where:

-

C is the concentration of the diluted sample determined by HPLC (mg/mL)

-

V is the final volume of the diluted sample (mL)

-

DF is the dilution factor

-

V_initial is the initial volume of the aliquot taken from the supernatant (mL)

-

-

Temperature and Solvent Variation: Repeat the experiment at different temperatures to determine the temperature dependence of solubility and in various solvents to establish a comprehensive solubility profile.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the recommended isothermal saturation method for determining the solubility of this compound.

Caption: Isothermal saturation method workflow.

Conclusion

An In-depth Technical Guide to Ethyl 2-amino-5-methylthiazole-4-carboxylate Analogs: Synthesis, Biological Evaluation, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory research on ethyl 2-amino-5-methylthiazole-4-carboxylate and its analogs. It covers their synthesis, biological activities, and the underlying signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the 2-aminothiazole scaffold.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound serves as a key starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This guide delves into the chemical space around this core structure, presenting key findings on its analogs and their biological significance.

Synthesis of this compound and its Analogs

The primary synthetic route to ethyl 2-amino-4-methylthiazole-5-carboxylate is the Hantzsch thiazole synthesis. This method typically involves the condensation of a thiourea or its derivative with an α-haloketone.

General Synthetic Workflow

The synthesis and evaluation of this compound analogs generally follow a structured workflow, from initial synthesis and purification to comprehensive biological screening.

Caption: General workflow for synthesis and biological evaluation.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various this compound analogs against different targets.

Anticancer Activity

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| 1a | 2-{[ (E)-phenylmethylidene]amino} | S. epidermidis (Gram +ve) | 250 (MIC) | [1] |

| 1b | 2-{[ (E)-(4-hydroxyphenyl)methylidene]amino} | P. aeruginosa (Gram -ve) | 375 (MIC) | [1] |

| 2a | 2-Benzamido-4-(isothiocyanatornethyl)-thiazole | L1210 | 0.2-1 | [2] |

| 2b | 2-(Alkylamido)thiazole analogs | L1210 | 4-8 | [2] |

| 3 | 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | H1299 (Human Lung Cancer) | 4.89 | [2] |

| 3 | 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | SHG-44 (Human Glioma) | 4.03 | [2] |

| 4 | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa | 1.6 ± 0.8 | [2] |

| 5a | Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | S. aureus | 4-16 (MIC, µg/mL) | |

| 5b | Thiazolyl-thiourea derivative (3-chloro-4-fluorophenyl) | S. epidermidis | 4-16 (MIC, µg/mL) | |

| 6 | 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 | [3] |

Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| SNS-032 | CDK2/cycE | 48 | [2] |

| Compound 29 | Aurora A | 79 | [4] |

| Compound 30 | Aurora A | 140 | [4] |

| Compound 25 | CDK9 | 640 - 2010 | [4] |

| Compound 24 | PI3K | 2.33 | [4] |

| Compound 13 | CK2 | 1900 | [4] |

| Compound 13 | GSK3β | 670 | [4] |

| Compound 2 | CK2α | 7000 | [5] |

Experimental Protocols

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is a general method for the Hantzsch synthesis of the title compound.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Ethanol

-

Sodium carbonate (optional, as a base)

Procedure:

-

Dissolve thiourea in ethanol.

-

Add ethyl 2-chloroacetoacetate to the solution. A base such as sodium carbonate can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux for 5-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under a vacuum.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

-

Synthesized compounds

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (positive controls)

-

Solvent for compounds (e.g., DMSO)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity: MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Synthesized compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways Modulated by 2-Aminothiazole Analogs

Several 2-aminothiazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and other diseases.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels), a process often hijacked by tumors to support their growth.

Caption: Simplified VEGFR-2 signaling cascade.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central signaling route that transmits extracellular signals to the nucleus to regulate gene expression and cellular processes like proliferation and differentiation.

Caption: Key components of the MAPK/ERK signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers.

Caption: Overview of the PI3K/Akt/mTOR signaling cascade.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The analogs derived from this core structure have demonstrated a broad spectrum of biological activities, including promising anticancer and antimicrobial effects. The data and protocols presented in this guide offer a solid foundation for further exploratory research in this area. Future efforts should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their precise mechanisms of action to advance the most promising candidates toward clinical development.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 5. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

crystal structure analysis of ethyl 2-amino-5-methylthiazole-4-carboxylate

An In-depth Technical Guide on the Crystal Structure Analysis of Ethyl 2-amino-5-methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Synthesis and Crystallization

The first step in crystal structure analysis is the synthesis of the compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis

A common method for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate involves the reaction of ethyl 2-chloro-3-oxobutanoate with thiourea.[1]

-

Reaction Setup: Ethyl 2-chloro-3-oxobutanoate (1 eq.) is dissolved in ethanol.

-

Addition of Thiourea: Thiourea (1.1 eq.) is added to the solution at room temperature (25 °C).[1]

-

Reflux: The reaction mixture is heated to reflux and maintained for approximately 3 hours.[1]

-

Precipitation: Upon completion, the mixture is cooled to room temperature, allowing the product to precipitate as a white solid.[1]

-

Isolation and Purification: The solid product is collected by filtration, washed, and dried under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]

Experimental Protocol: Crystallization

Obtaining single crystals is a critical step and often requires screening various conditions. A common technique is slow evaporation:

-

Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate) to form a saturated or near-saturated solution.

-

Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.

-

Crystal Harvesting: Once well-formed, single crystals of sufficient size and quality are carefully harvested from the solution.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

Data Presentation: Crystallographic Data

The following table summarizes the typical crystallographic data that would be collected and refined. Note: The values presented here are placeholders as the specific data for the title compound is not publicly available.

| Parameter | Value (Illustrative) |

| Chemical formula | C₇H₁₀N₂O₂S |

| Formula weight | 186.23 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 930.5 |

| Z | 4 |

| Calculated density (g/cm³) | 1.328 |

| Absorption coeff. (mm⁻¹) | 0.31 |

| F(000) | 392 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 8500 |

| Independent reflections | 2100 [R(int) = 0.04] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |

| Goodness-of-fit on F² | 1.05 |

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F². Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Data Presentation: Bond Lengths and Angles

The refined structure provides precise measurements of bond lengths and angles. Note: The following table is illustrative.

| Bond | Length (Å) | Angle | Angle (°) |

| S1-C2 | 1.74 | C2-N3-C4 | 110.5 |

| C2-N3 | 1.32 | N3-C4-C5 | 115.0 |

| N3-C4 | 1.39 | C4-C5-S1 | 112.3 |

| C4-C5 | 1.37 | C5-S1-C2 | 90.2 |

| C5-S1 | 1.72 | S1-C2-N8 | 120.1 |

| C2-N8 | 1.35 | N3-C2-N8 | 119.8 |

Supramolecular Structure and Hydrogen Bonding

Analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the solid-state behavior of the compound. For this compound, the amino group can act as a hydrogen bond donor, while the carboxyl oxygen and thiazole nitrogen can act as acceptors.[2]

Data Presentation: Hydrogen Bond Geometry

Note: The following table is illustrative.

| D–H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

| N8–H8A···O1ⁱ | 0.86 | 2.10 | 2.95 | 170 |

| N8–H8B···N3ⁱⁱ | 0.86 | 2.25 | 3.08 | 165 |

Symmetry codes: (i) x, -y+3/2, z+1/2; (ii) -x+1, y+1/2, -z+1/2

Experimental Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of the compound to the final crystal structure analysis.

Caption: Workflow for the crystal structure analysis of a small molecule.

Conclusion

The structural elucidation of this compound through single-crystal X-ray diffraction provides invaluable insights into its molecular geometry, conformation, and intermolecular interactions. This information is fundamental for computational modeling, understanding structure-activity relationships (SAR), and designing novel derivatives with enhanced biological activities. The protocols and workflow detailed in this guide represent a standard approach to obtaining and interpreting the crystal structure of this and related compounds.

References

Methodological & Application

One-Pot Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of ethyl 2-amino-5-methylthiazole-4-carboxylate, a crucial building block in the development of various therapeutic agents.[1][2] This compound and its derivatives are recognized for their potential in treating a range of conditions, including allergies, hypertension, inflammation, schizophrenia, and bacterial and HIV infections.[1][2] Furthermore, derivatives have shown significant antileukemic activity and are intermediates in the synthesis of drugs like Cefditoren pivoxil.[1]

The traditional two-step synthesis of this compound is often hampered by complicated work-up procedures and low overall yields.[1] The one-pot methods presented here offer a more streamlined, efficient, and higher-yielding alternative.[1]

I. Overview of Synthetic Strategies

The primary one-pot synthesis of this compound is a variation of the Hantzsch thiazole synthesis. This approach typically involves the reaction of an α-halocarbonyl compound with a thiourea derivative. In the one-pot procedure, the α-halocarbonyl is generated in situ followed by cyclization with thiourea without the need for isolating the intermediate.

Two effective one-pot protocols are detailed below, primarily differing in the starting materials and reaction conditions.

II. Experimental Protocols

Protocol 1: From Ethyl Acetoacetate and N-Bromosuccinimide

This protocol describes a facile one-pot synthesis using commercially available starting materials, offering a significant improvement in yield and simplicity over traditional two-step methods.[1]

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

Ammonia solution (NH₃·H₂O)

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a reaction vessel, prepare a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in 50.0 mL of water and 20.0 mL of THF.

-

Cool the mixture to below 0°C using an ice bath.

-

Slowly add N-bromosuccinimide (10.5 g, 0.06 mol, 1.20 equiv.) to the cooled mixture.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the ethyl acetoacetate is consumed, add thiourea (3.80 g, 0.05 mol, 1.00 equiv.) to the reaction mixture.

-

Heat the mixture to 80°C and maintain this temperature for 2 hours.

-

After 2 hours, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble substances.

-

To the filtrate, add 8.0 mL of ammonia solution (NH₃·H₂O). This will cause the formation of a yellow flocculent precipitate.

-

Stir the mixture with the precipitate at room temperature for 10 minutes.

-

Collect the solid product by filtration.

-

Wash the filter cake thoroughly with water (3 x 100 mL).

-

Recrystallize the crude product from ethyl acetate to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Dry the purified product. The expected yield is approximately 6.70 g (72.0%).[1]

Protocol 2: From Ethyl 2-chloroacetoacetate and Thiourea

This alternative one-pot protocol utilizes ethyl 2-chloroacetoacetate as the starting material.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Ethanol

-

Sodium carbonate

-

Sodium hydroxide solution

-

Water

Procedure:

-

Prepare a solution of thiourea (30.4 g) and sodium carbonate (0.3 g - 3.3 g) in 200 mL of an ethanol solution with a mass fraction of 10% to 35% ethyl acetate.[3]

-

Warm the mixture to a temperature between 40°C and 55°C.[3]

-

Slowly add 33 g of ethyl 2-chloroacetoacetate dropwise over a period of 20 to 30 minutes.[3]

-

After the addition is complete, heat the reaction mixture to between 60°C and 70°C and maintain it at this temperature for 5 to 5.5 hours.[3]

-

Distill off a portion of the solvent.[3]

-

Cool the remaining mixture to room temperature and filter.[3]

-

Add the filtrate to water and adjust the pH to 9-10 using a sodium hydroxide solution, followed by stirring.[3]

-

Collect the precipitated product by filtration.[3]

-

Dry the product under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate. This method can achieve a product yield of over 98%.[3]

III. Data Presentation